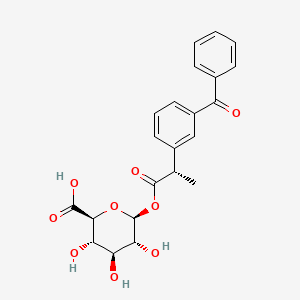

(S)-Ketoprofen Acyl-|A-D-glucuronide

説明

“(S)-Ketoprofen Acyl-|A-D-glucuronide” is a glucuronide, a substance produced by linking glucuronic acid to another substance via a glycosidic bond . It’s a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen .

Synthesis Analysis

The synthesis of “(S)-Ketoprofen Acyl-|A-D-glucuronide” involves glucuronidation, a method that animals use to assist in the excretion of toxic substances, drugs, or other substances that cannot be used as an energy source . The glucuronic acid is attached via a glycosidic bond to the substance .

Molecular Structure Analysis

The molecular structure of “(S)-Ketoprofen Acyl-|A-D-glucuronide” is complex. It contains a glucuronic acid linked to a ketoprofen molecule .

Chemical Reactions Analysis

“(S)-Ketoprofen Acyl-|A-D-glucuronide” is a reactive metabolite of NSAIDs. It covalently binds to endogenous proteins . The covalent adduct formation of NSAIDs-AG may lead to the dysfunction of target proteins .

科学的研究の応用

Stereoselective Esterase Activity of Human Serum Albumin

Human serum albumin (HSA) is known to accelerate the hydrolysis reaction of acyl glucuronides, including (S)-Ketoprofen Acyl-|A-D-glucuronide, back to the parent aglycon. The stereoselective activity of HSA with ketoprofen glucuronides has been investigated, revealing that (R)-ketoprofen glucuronide is a better substrate than the (S)-conjugate. This study also explored the distinct sites on HSA for reversible binding and hydrolysis of ketoprofen glucuronides (Dubois-Presle et al., 1995).

Stereoselective Binding to Human Serum Albumin

The reversible binding of R and S ketoprofen glucuronides to HSA was investigated using ultraviolet circular dichroism. It was found that R ketoprofen glucuronide binds to one site of albumin, while S ketoprofen glucuronide also binds to HSA, but with lower affinity. This research provided insights into how the glucuronides of ketoprofen interact with albumin, highlighting the role of the D-glucuronic acid moiety in this process (Dubois et al., 1994).

Kinetic Studies on Intra Molecular Acyl Migration

The spontaneous degradation of β-1-O-acyl glucuronide metabolites of ketoprofen was studied using 1H-NMR spectroscopy. This research provided valuable insights into the degradation rates and half-lives of these glucuronides, highlighting their stereoselective degradation, with the rate for the (S)-isomer always slower compared to the (R)-isomer (Skordi et al., 2005).

Stereoselective Irreversible Binding of Ketoprofen Glucuronides to Albumin

This study focused on the reactivity of the glucuronide of both ketoprofen enantiomers towards HSA, revealing stereoselective differences in their binding. The research suggested that the irreversible binding of ketoprofen to albumin depends on the stereochemistry of the aglycon and may affect the major function of albumin in drug transport (Presle et al., 1996).

将来の方向性

Future research could focus on the covalent adduct formation of NSAIDs-AGs with UDP-glucuronosyltransferase (UGT). A significant negative correlation between the half-lives of NSAIDs-AG in phosphate buffers and the amount of covalent adduct with UGT2B7 was observed, suggesting the more labile NSAID-AG forms higher irreversible bindings to UGT .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11-,16-,17-,18+,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTXSZZKPHBHMA-QVTYPLGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857911 | |

| Record name | 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ketoprofen Acyl-|A-D-glucuronide | |

CAS RN |

140148-26-1 | |

| Record name | 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI)](/img/no-structure.png)

![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)

![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)

![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)

![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)

![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)